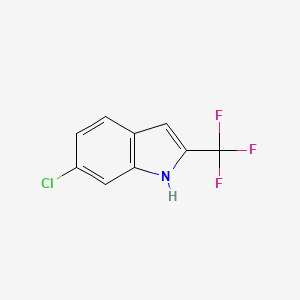
6-chloro-2-(trifluoromethyl)-1H-indole
Übersicht
Beschreibung
“6-chloro-2-(trifluoromethyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together .
Synthesis Analysis
While specific synthesis methods for “6-chloro-2-(trifluoromethyl)-1H-indole” were not found, trifluoromethylation of N-heteroaromatic compounds has been achieved using a trifluoromethyldifluoroborane activator . The process involves the addition of a trifluoromethyl nucleophile to N-heteroaromatic N-oxides activated by trifluoromethyldifluoroborane .Molecular Structure Analysis
The molecular structure of “6-chloro-2-(trifluoromethyl)-1H-indole” would consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with a chlorine atom attached at the 6th position and a trifluoromethyl group at the 2nd position .Chemical Reactions Analysis
Trifluoromethyl group-containing molecules are often accessed by substitution of carboxy or trichloromethyl groups using hazardous fluorinating reagents under harsh reaction conditions . Direct C-H trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
The trifluoromethyl group in 6-chloro-2-(trifluoromethyl)-1H-indole contributes to its antimicrobial properties. This compound can be used in the development of new antimicrobial agents that are more effective against resistant strains of bacteria and fungi. Its structure allows for the synthesis of derivatives with potential use in treating infections .
Anticancer Research
Compounds with the indole core are known for their anticancer activities. The presence of the chloro and trifluoromethyl groups could enhance these properties, making 6-chloro-2-(trifluoromethyl)-1H-indole a valuable scaffold for developing novel anticancer drugs. Researchers can modify its structure to target specific cancer cells .
Neuroprotective Agents
The indole moiety is associated with neuroprotection, suggesting that 6-chloro-2-(trifluoromethyl)-1H-indole could serve as a lead compound in the development of treatments for neurodegenerative diseases. Its derivatives could potentially protect neuronal cells from damage or death .
Anti-Inflammatory and Analgesic Research
Indole derivatives are often explored for their anti-inflammatory and analgesic effects. The unique substitution pattern of 6-chloro-2-(trifluoromethyl)-1H-indole may offer new pathways for creating drugs that can alleviate pain and reduce inflammation without the side effects associated with current medications .
Agricultural Chemicals
The structural features of 6-chloro-2-(trifluoromethyl)-1H-indole make it a candidate for the synthesis of agrochemicals. Its derivatives could be used as pesticides or herbicides, providing a new approach to crop protection and management .
Material Science
In material science, the compound’s robust structure could be utilized in creating organic electronic materials. Its electronic properties can be tuned for use in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .
Chemical Synthesis of Heterocycles
6-chloro-2-(trifluoromethyl)-1H-indole can act as a precursor in the synthesis of various heterocyclic compounds. These heterocycles are crucial in pharmaceuticals and can lead to the discovery of drugs with novel mechanisms of action .
Enzyme Inhibition Studies
The compound’s ability to interact with enzymes makes it a useful tool in studying enzyme inhibition. It could help in understanding the mechanisms of enzyme action and in the development of enzyme inhibitors as therapeutic agents .
Eigenschaften
IUPAC Name |
6-chloro-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVFFOPDIBUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652023 | |
| Record name | 6-Chloro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934843-27-3 | |
| Record name | 6-Chloro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)



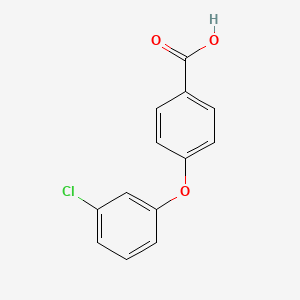
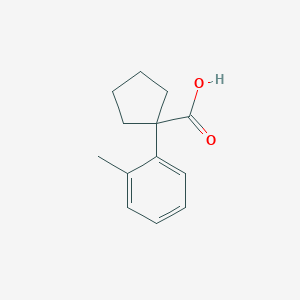
![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1414994.png)
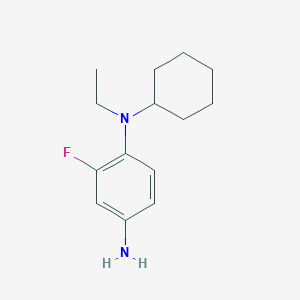
![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)

![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)

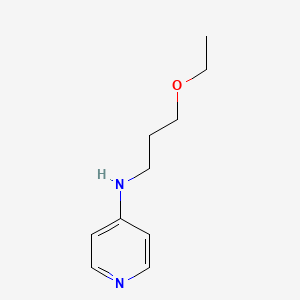
![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)